

"4-Bromo-5-fluoro-2-iodotoluene" CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-5-fluoro-2-iodotoluene**

Cat. No.: **B1273120**

[Get Quote](#)

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **4-Bromo-5-fluoro-2-iodotoluene**, including its chemical identity, physical properties, and a proposed synthetic pathway. This information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Chemical Identity and Properties

4-Bromo-5-fluoro-2-iodotoluene is a halogenated aromatic compound. Its structure, featuring bromine, fluorine, and iodine atoms on a toluene ring, makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of **4-Bromo-5-fluoro-2-iodotoluene**

Property	Value	Reference
CAS Number	870704-15-7	[1] [2]
Molecular Formula	C ₇ H ₅ BrFI	[3]
Molecular Weight	314.92 g/mol	[1] [2]
IUPAC Name	1-Bromo-2-fluoro-5-iodo-4-methylbenzene	[4] [3]
Canonical SMILES	CC1=CC(=C(C=C1I)Br)F	[3]
InChI	InChI=1S/C7H5BrFI/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,1H3	[3]
InChIKey	ACDTXEFSNCPJED-UHFFFAOYSA-N	[3]
Boiling Point	249-250 °C (lit.)	[5]
Density	2.145 g/mL at 25 °C (lit.)	[5]
Flash Point	>110 °C (>230 °F) - closed cup	[1]

Molecular Structure

The molecular structure of **4-Bromo-5-fluoro-2-iodotoluene** is depicted below. The toluene backbone is substituted with a bromine atom at position 4, a fluorine atom at position 5, and an iodine atom at position 2.

Caption: Molecular structure of **4-Bromo-5-fluoro-2-iodotoluene**.

Experimental Protocols

Detailed, peer-reviewed synthesis protocols for **4-Bromo-5-fluoro-2-iodotoluene** are not readily available in public literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of similar polysubstituted aromatic compounds. A potential multi-step synthesis could start from a simpler, commercially available fluorotoluene derivative.

Proposed Synthetic Pathway:

The following diagram illustrates a logical workflow for the synthesis of **4-Bromo-5-fluoro-2-iodotoluene**, likely involving sequential halogenation steps. The precise reagents and conditions would require experimental optimization.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **4-Bromo-5-fluoro-2-iodotoluene**.

General Experimental Considerations:

- Starting Material: A potential starting material could be a di-substituted toluene, such as 4-fluoro-2-iodotoluene or another appropriately substituted precursor.
- Halogenation:
 - Bromination: Electrophilic bromination using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is a common method for introducing a bromine atom onto an activated aromatic ring. The regioselectivity will be directed by the existing substituents.
 - Iodination: If starting from a bromo-fluoro-toluene, iodination could be achieved using reagents like N-Iodosuccinimide (NIS) or iodine (I₂) with an oxidizing agent.
- Reaction Conditions: These reactions are typically carried out in an inert solvent (e.g., dichloromethane, chloroform, or a non-polar aprotic solvent) at controlled temperatures, often ranging from 0°C to room temperature, to manage selectivity and prevent side reactions.

- **Workup and Purification:** A standard aqueous workup would be employed to remove inorganic byproducts. This typically involves washing with water, brine, and potentially a reducing agent solution (like sodium thiosulfate to quench excess halogen). Purification of the final product would likely be achieved through recrystallization or column chromatography on silica gel.

Note: The development of a specific and optimized synthetic protocol would require thorough literature review of analogous transformations and laboratory experimentation. Safety precautions appropriate for handling halogenated and corrosive reagents must be strictly followed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-4-fluoro-2-iodotoluene | 861928-20-3 [chemicalbook.com]
- 2. digit.bibl.u-szeged.hu [digit.bibl.u-szeged.hu]
- 3. researchgate.net [researchgate.net]
- 4. 5-BROMO-2-FLUORO-4-IODOTOLUENE | 202865-75-6 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- To cite this document: BenchChem. ["4-Bromo-5-fluoro-2-iodotoluene" CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273120#4-bromo-5-fluoro-2-iodotoluene-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com